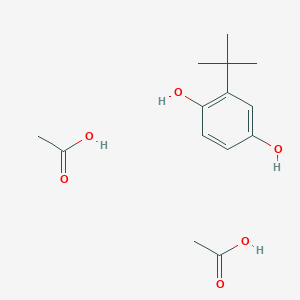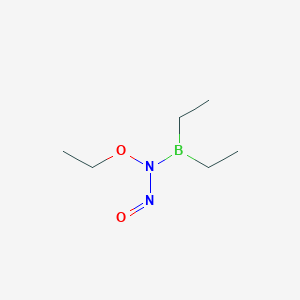
N-diethylboranyl-N-ethoxynitrous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-diethylboranyl-N-ethoxynitrous amide is a chemical compound that belongs to the class of amides. Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This specific compound features a boron atom bonded to two ethyl groups and an ethoxy group, making it a unique member of the amide family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-diethylboranyl-N-ethoxynitrous amide can be achieved through various methods. One common approach involves the reaction of diethylborane with ethoxynitrous amide under controlled conditions. The reaction typically requires an inert atmosphere and anhydrous solvents to prevent unwanted side reactions. The process may also involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This approach maximizes efficiency and minimizes the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
N-diethylboranyl-N-ethoxynitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-containing oxides.
Reduction: Reduction reactions can convert the compound into simpler amides or amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boron oxides, while reduction can produce simpler amides or amines.
Wissenschaftliche Forschungsanwendungen
N-diethylboranyl-N-ethoxynitrous amide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying boron-related biological processes.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of N-diethylboranyl-N-ethoxynitrous amide involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity. This interaction can modulate enzymatic reactions and other cellular processes, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylformamide (DMF): A common solvent and reagent in organic synthesis.
N,N-Dimethylacetamide (DMA): Another versatile solvent with similar properties to DMF.
N,N-Diethylacetamide: Shares structural similarities with N-diethylboranyl-N-ethoxynitrous amide but lacks the boron atom.
Uniqueness
This compound is unique due to the presence of the boron atom, which imparts distinct chemical properties. This makes it particularly useful in applications where boron chemistry is essential, such as in the synthesis of boron-containing compounds and materials.
Eigenschaften
CAS-Nummer |
89585-03-5 |
|---|---|
Molekularformel |
C6H15BN2O2 |
Molekulargewicht |
158.01 g/mol |
IUPAC-Name |
N-diethylboranyl-N-ethoxynitrous amide |
InChI |
InChI=1S/C6H15BN2O2/c1-4-7(5-2)9(8-10)11-6-3/h4-6H2,1-3H3 |
InChI-Schlüssel |
ROKLJRIJMWPLLQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(CC)(CC)N(N=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


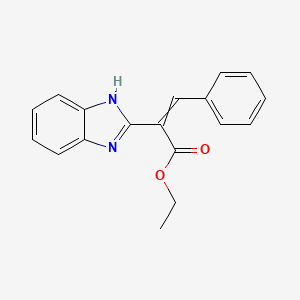
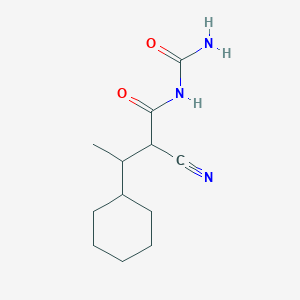
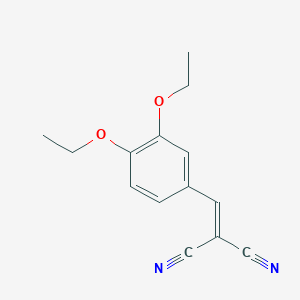
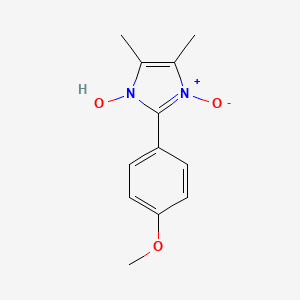
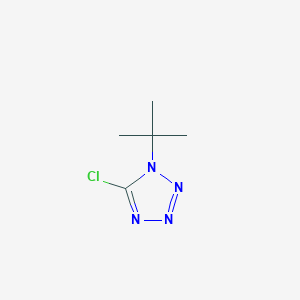
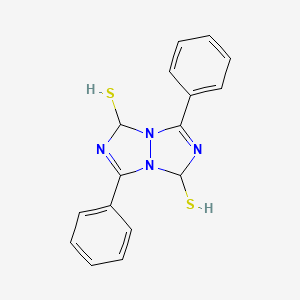
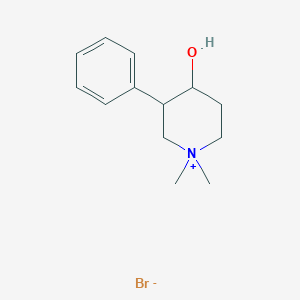
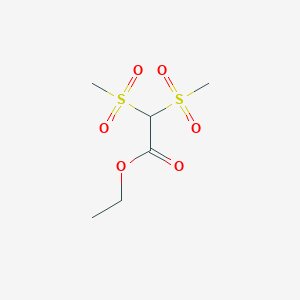
![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001144.png)
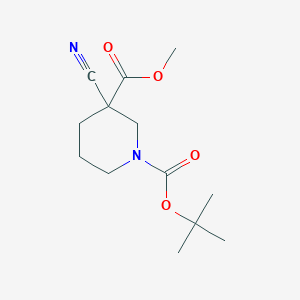


![Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate](/img/structure/B14001179.png)
